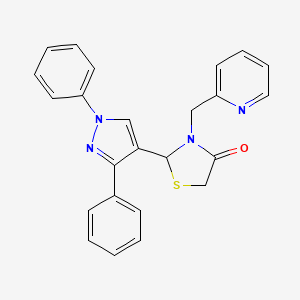![molecular formula C17H12ClN3O B10816015 7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b][1,5]benzoxazepines These compounds are characterized by a fused ring system that includes a pyrazole ring and a benzoxazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-methyl-1-phenylpyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring.
Pyrazolo[1,5-a]pyrimidine: Known for its antifungal activities.
Uniqueness
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is unique due to its specific substitution pattern and the presence of both a pyrazole and benzoxazepine ring
Propriétés
Formule moléculaire |
C17H12ClN3O |
|---|---|
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-10-19-15-9-12(18)7-8-16(15)22-17(14)21(20-11)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
YQNNMUXUUUOZLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=NC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


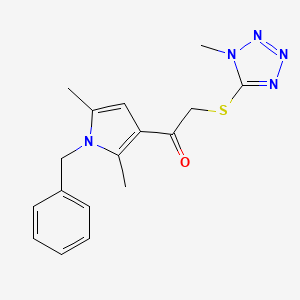

![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)
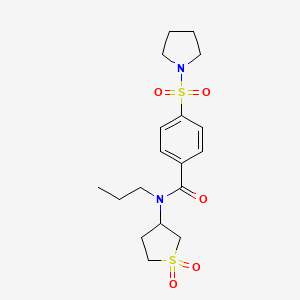

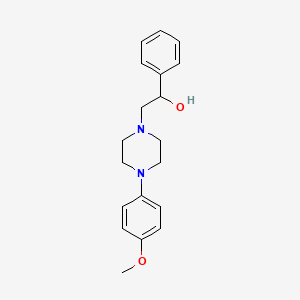
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)

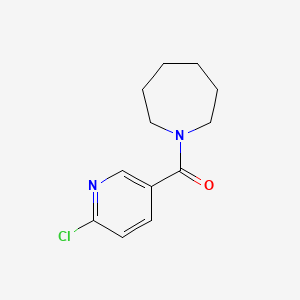

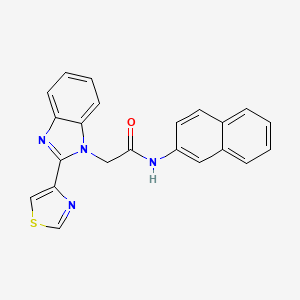

![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
